sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide
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Overview
Description
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
The synthesis of the compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through a C-H alkylation reaction using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electron transfer dissociation and collision-induced dissociation . These reactions result in the formation of major products such as desmosine and isodesmosine, which are of significant interest in proteomics and other fields .
Scientific Research Applications
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” has a wide range of scientific research applications. It is used in chemistry for the structural elucidation and characterization of synthetic and natural products . In biology, it is employed in the study of post-translational modifications and other molecular processes. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of the compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” involves its interaction with specific molecular targets and pathways. For example, electron transfer dissociation allows the direct localization of labile post-translational modifications, which is crucial in proteomics . The compound’s effects are mediated through the generation of a hydrogen atom at the initial protonation site and its subsequent transfer to the pyridinium ring .
Comparison with Similar Compounds
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include desmosine and isodesmosine, which share structural similarities and undergo similar chemical reactions . The uniqueness of the compound lies in its specific reaction pathways and the products formed during these reactions .
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQBKOBXREBBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N4NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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